An In-depth Technical Guide to the Core Basic Properties of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride
An In-depth Technical Guide to the Core Basic Properties of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the fundamental basic properties of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (CAS No: 670253-59-5). Due to a notable absence of comprehensive experimental data in publicly accessible scientific literature, this document provides a summary of available physical and chemical information, alongside standardized, detailed experimental protocols for determining key basic properties such as pKa and aqueous solubility. These methodologies are presented to empower researchers to generate the necessary data for this compound. At present, there is no available information regarding the biological activity or associated signaling pathways for this specific molecule.
Introduction
3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a chemical compound containing a pyrrolidine ring, an amide, and a primary amine. The pyrrolidine moiety is a common scaffold in medicinal chemistry, known to be present in a variety of biologically active molecules.[1] A thorough understanding of the basic physicochemical properties of this compound is essential for its potential application in research and drug development, influencing factors such as its absorption, distribution, metabolism, and excretion (ADME) profile. This guide aims to collate the known information and provide a framework for the experimental determination of its core basic properties.
Physicochemical Properties
Currently, detailed experimental data for several key physicochemical properties of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, such as its acid dissociation constant (pKa) and aqueous solubility, are not available in the published literature. The following table summarizes the information that has been compiled from various chemical supplier databases.
Table 1: Summary of Known Physicochemical Data
| Property | Value | Source |
| CAS Number | 670253-59-5 | PubChemLite[2] |
| Molecular Formula | C₇H₁₅ClN₂O | Oakwood Chemical[3] |
| Molecular Weight | 178.66 g/mol | Oakwood Chemical[3] |
| Melting Point | 161-164 °C | Oakwood Chemical[3] |
| Predicted XlogP | -0.8 | PubChemLite[2] |
Experimental Protocols for Determination of Basic Properties
Given the absence of specific experimental data for 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, this section provides detailed, generalized methodologies for determining its pKa and aqueous solubility.
Determination of Acid Dissociation Constant (pKa)
The pKa of the primary amine in 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a critical parameter influencing its ionization state at different pH values. Potentiometric titration is a standard and accurate method for its determination.
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Sample Preparation: Accurately weigh approximately 10-20 mg of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water. The concentration should be sufficient to yield a clear titration curve.
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Titration Setup:
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Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
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Immerse the calibrated pH electrode and a temperature probe into the sample solution.
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Place the solution on a magnetic stirrer and maintain constant, gentle stirring.
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Titration Procedure:
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Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
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Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
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After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
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Continue the titration until the pH has risen significantly, passing the equivalence point.
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Data Analysis:
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Plot the measured pH values against the volume of NaOH added to generate a titration curve.
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The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been neutralized. This can be found by identifying the midpoint of the steepest part of the curve (the equivalence point) and then finding the pH at half that volume of added titrant.
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Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately determine the equivalence point.
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Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects the bioavailability of a potential drug candidate. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
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Sample Preparation: Add an excess amount of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride to a series of vials containing a buffer solution of a specific pH (e.g., phosphate-buffered saline, pH 7.4). The amount should be sufficient to ensure that a saturated solution is formed and solid material remains.
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Equilibration:
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Seal the vials to prevent solvent evaporation.
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Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
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Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Processing:
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After equilibration, allow the vials to stand to let the undissolved solid settle.
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Carefully withdraw an aliquot of the supernatant.
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Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
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Quantification:
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Dilute the filtered supernatant with a suitable solvent.
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Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
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Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.
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Biological Activity and Signaling Pathways
A comprehensive search of scientific databases and patent literature did not yield any information on the biological activity, mechanism of action, or any associated signaling pathways for 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. The pyrrolidine scaffold is present in numerous compounds with diverse biological activities, including but not limited to antibacterial, antiviral, anticancer, and anti-inflammatory effects.[1] However, the specific activity of this compound remains to be elucidated.
Conclusion
3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a compound for which there is a significant gap in the publicly available scientific data regarding its fundamental basic properties. While some physical characteristics are known from supplier information, crucial parameters like pKa and aqueous solubility have not been experimentally determined and reported. This guide provides standardized, robust protocols to enable researchers to determine these essential properties. Further investigation is required to explore the potential biological activities and mechanisms of action of this molecule. The methodologies outlined herein provide a solid foundation for such future studies, which are essential for evaluating its potential in drug discovery and development.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (C7H14N2O) [pubchemlite.lcsb.uni.lu]
- 3. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]
